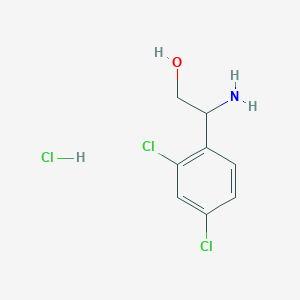

2-氨基-2-(2,4-二氯苯基)乙醇盐酸盐

描述

The compound "2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols is described, which are structural isomers of β2 agonists and have been studied for their pharmacokinetics in rats .

Synthesis Analysis

The synthesis of related compounds involves the use of different acidic conditions and heating to obtain the desired products. For example, 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through heating in aqueous phosphoric and sulfuric acid, respectively . Additionally, the synthesis of structural isomers of β2 agonists involves specific methods that lead to compounds with significant pharmacokinetic properties, such as prolonged detectability in blood and resistance to rapid metabolic inactivation due to the presence of halogen atoms .

Molecular Structure Analysis

While the molecular structure of "2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride" is not analyzed in the papers, the structural isomers mentioned in the second paper and the α-bromohydrin intermediate discussed in the third paper suggest that halogen substitution on the aromatic ring and the presence of amino and alcohol functional groups are key features that can influence the chemical behavior and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactions described in the papers include dehydrogenation of indolines to obtain indoles , and lipase-catalyzed enantioselective reactions such as alcoholysis, hydrolysis, and acylation . These reactions are indicative of the versatility of amino alcohols and halogenated phenyl compounds in synthetic chemistry, which can undergo various transformations to yield pharmacologically active agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed. However, the pharmacokinetic parameters of the synthesized β2 agonist isomers, such as area under the curve, half-elimination time, mean retention time, and plasma clearance, are indicative of their behavior in biological systems . The halogen atoms in these molecules contribute to their stability and influence their metabolic fate.

科学研究应用

药物生产中的对映选择性合成

2-氨基-2-(2,4-二氯苯基)乙醇盐酸盐在药物的对映选择性合成中起着至关重要的作用。例如,一种细菌菌株,不动杆菌属,已被发现具有将 2-氯-1-(2,4-二氯苯基)乙酮转化为 (R)-2-氯-1-(2,4-二氯苯基)乙醇的高立体选择性,证明了其在抗真菌剂生产中的潜力,如咪康唑 (苗,刘,何,& 王,2019)。

β2 激动剂结构异构体的合成

该化合物已被用于合成 β2 激动剂的结构异构体,如克仑丙罗和克仑特罗。这些合成的化合物已经过药代动力学研究,以了解它们在生物系统中的吸收和代谢 (格卢什科娃,波普科夫,& 马辛克维奇,2020)。

生物活性化合物的开发

研究人员还利用该化合物合成了新的生物活性吡咯并[2,3-b]吡啶支架,并对其进行了表征,这些支架在药物化学中对于开发新的治疗剂很重要 (Sroor,2019)。

在杂环化学中的应用

它在杂环化学中找到了应用,特别是在合成 1-卤代苯基 4-(2-咪唑基)-1-丁酮之类的化合物中。这些化合物在各种药物制剂中具有潜在应用 (黄 & 鲍尔,1997)。

催化过程和环境应用

该化合物还参与了与催化过程和环境应用相关的研究。例如,它是关于相关化合物在有机溶剂中的溶解度研究的一部分,这对于了解它们在不同环境中的行为至关重要 (李,李,& 王,2007)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRPXLLVWMSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)